molecular formula C13H12BrN5O2 B10919931 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10919931
M. Wt: 350.17 g/mol
InChI Key: IRDLJBFQXGTXHU-UHFFFAOYSA-N
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Description

3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-1,3-dimethylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds.

Scientific Research Applications

3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine and pyrazole moieties play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound can inhibit or activate various signaling pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

The presence of both bromine and 1,3-dimethylpyrazole moieties in 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid makes it unique compared to other similar compounds.

Properties

Molecular Formula

C13H12BrN5O2

Molecular Weight

350.17 g/mol

IUPAC Name

3-bromo-5-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H12BrN5O2/c1-6-8(5-18(3)16-6)9-4-10(13(20)21)19-12(15-9)11(14)7(2)17-19/h4-5H,1-3H3,(H,20,21)

InChI Key

IRDLJBFQXGTXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C(=C2)C(=O)O)C)Br)C

Origin of Product

United States

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